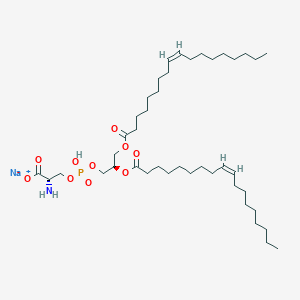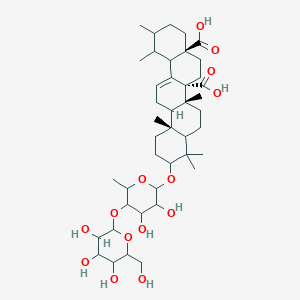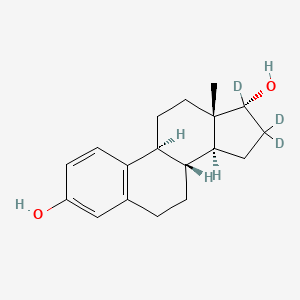
Alpha-Estradiol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Estradiol-d3, also known as Alfatradiol-d3 or Epiestradiol-d3, is a deuterium-labeled form of Alpha-Estradiol. Alpha-Estradiol is a stereoisomer of the hormone 17β-estradiol, which is a naturally occurring estrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estrogens, as well as their biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Estradiol-d3 involves the incorporation of deuterium atoms into the Alpha-Estradiol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the catalytic hydrogenation of Alpha-Estradiol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to monitor the incorporation of deuterium and to ensure the quality of the compound.
化学反应分析
Types of Reactions
Alpha-Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Substitution: This involves the replacement of functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study the metabolic pathways and biological effects of estrogens.
科学研究应用
Alpha-Estradiol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of estrogen metabolism and pharmacokinetics.
Biology: Helps in understanding the role of estrogens in cellular processes and signaling pathways.
Medicine: Used in research on hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Employed in the development of new pharmaceuticals and in the study of endocrine-disrupting chemicals.
作用机制
Alpha-Estradiol-d3 exerts its effects by binding to estrogen receptors, including estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes. This leads to various biological effects, including regulation of gene expression, cell proliferation, and differentiation.
相似化合物的比较
Similar Compounds
17β-Estradiol: The most potent naturally occurring estrogen, with high affinity for estrogen receptors.
17α-Estradiol: A stereoisomer of 17β-estradiol with lower estrogenic activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of Alpha-Estradiol-d3
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of estrogens. The presence of deuterium also affects the compound’s stability and reactivity, providing insights into the biological effects of estrogens.
属性
分子式 |
C18H24O2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
InChI 键 |
VOXZDWNPVJITMN-JCNODAHJSA-N |
手性 SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


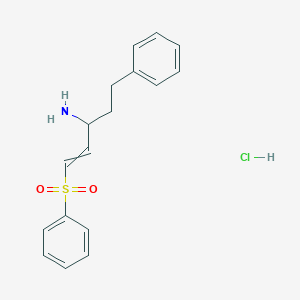
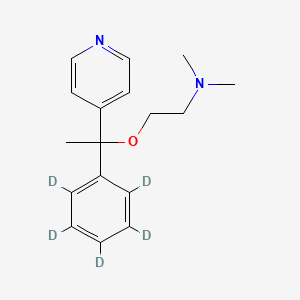

![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
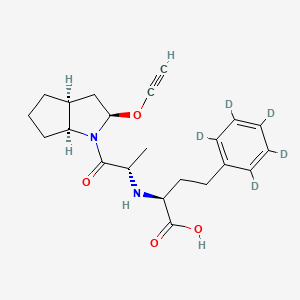

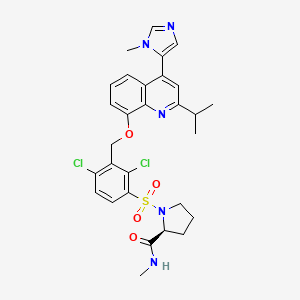


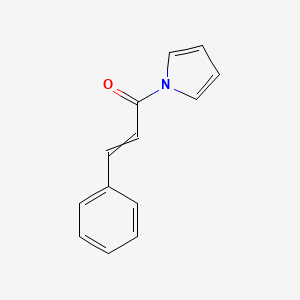
![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
